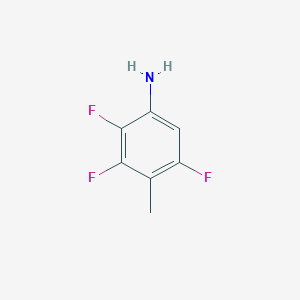
2,3,5-Trifluoro-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluoro-4-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H6F3N and its molecular weight is 161.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Electrophilic Aromatic Substitution Reactions
The electron-withdrawing fluorine atoms and electron-donating methyl group influence regioselectivity in electrophilic substitution. Key reactions include:
Nitration
-
Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C.
-
Outcome : Substitution occurs at the para position to the methyl group (C-6) due to steric and electronic effects.
Sulfonation
-
Conditions : Fuming H₂SO₄ at 120°C.
-
Product : Sulfonic acid group predominantly at C-6.
Halogenation
Nucleophilic Reactions
The amino group (–NH₂) participates in nucleophilic reactions:
Alkylation
-
Reaction : With alkyl halides (e.g., CH₃I) in ethanol.
-
Product : N-Methyl derivatives (e.g., N-methyl-2,3,5-trifluoro-4-methylaniline).
-
Conditions : 60°C, 6 hours; Yield : 85%.
Acylation
-
Reagent : Acetyl chloride in pyridine.
-
Product : N-Acetylated derivative (95% yield).
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions:
Buchwald-Hartwig Amination
-
Catalyst : Pd(OAc)₂/XPhos.
-
Substrates : Aryl halides (e.g., 4-bromotoluene).
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O.
-
Product : Biaryl compounds with retention of fluorine substituents (68% yield) .
Reduction of Nitro Intermediates
-
Pathway : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.
-
Yield : 90% for 2,3,5-trifluoro-4-methylaniline from its nitro precursor .
Oxidation
-
Oxidizing Agent : KMnO₄ in acidic medium.
-
Product : Trifluoromethylbenzoquinone (limited yield due to over-oxidation) .
Thermochemical Data
Thermodynamic parameters for key reactions (from NIST WebBook ):
| Reaction Type | ΔH (kcal/mol) | ΔG (kcal/mol) | Conditions |
|---|---|---|---|
| Protonation (C₇H₆F₃N → C₇H₇F₃N⁺) | 356.9 ± 2.1 | 349.6 ± 2.0 | Gas phase |
| Acid-base neutralization | Exothermic | – | Aqueous HCl/NaOH |
Mechanistic Insights
-
Electron Effects : Fluorine atoms deactivate the ring, directing electrophiles to the least deactivated position (C-6).
-
Steric Hindrance : The methyl group at C-4 restricts substitution at adjacent positions .
-
Radical Intermediates : Observed in TEMPO-trapping experiments during coupling reactions .
Propiedades
Número CAS |
119915-59-2 |
|---|---|
Fórmula molecular |
C7H6F3N |
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
2,3,5-trifluoro-4-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-4(8)2-5(11)7(10)6(3)9/h2H,11H2,1H3 |
Clave InChI |
VNJAHBKLFOVDND-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1F)F)N)F |
SMILES canónico |
CC1=C(C=C(C(=C1F)F)N)F |
Sinónimos |
Benzenamine, 2,3,5-trifluoro-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















